1,2-Dilaurin

Catalog No.
S1786314
CAS No.
27638-00-2
M.F
C27H52O5
M. Wt
456.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dilaurin

CAS Number

27638-00-2

Product Name

1,2-Dilaurin

IUPAC Name

(2-dodecanoyloxy-3-hydroxypropyl) dodecanoate

Molecular Formula

C27H52O5

Molecular Weight

456.7 g/mol

InChI

InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3

InChI Key

OQQOAWVKVDAJOI-UHFFFAOYSA-N

SMILES

Array

Synonyms

Didodecanoic acid;Glyceryl Dilaurate

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC

The Expert Panel concluded that  ... Glyceryl Dilaurate is safe as cosmetic ingredients in the practices of use and concentrations as described in this safety assessment provided that the content of 1,2-diesters is not high enough to induce epidermal hyperplasia.
RN given refers to cpd without isomeric designation

1,2-Dilaurin (CAS 27638-00-2), also known as 1,2-didodecanoyl-sn-glycerol, is a saturated diacylglycerol (DAG) consisting of a glycerol backbone esterified with two 12-carbon lauric acid chains at the sn-1 and sn-2 positions. Commercially supplied as a crystalline solid with a melting point of approximately 47 °C, it is highly soluble in ethanol, DMSO, and DMF . In industrial and laboratory procurement, 1,2-dilaurin is primarily sourced for two distinct functional roles: as a specialized crystallization modifier in lipid nanotechnology and as a potent second messenger analog for protein kinase C (PKC) activation in biochemical assays . Its specific chain length and positional isomerism make it a critical raw material for formulating solid lipid nanoparticles (SLNs) and phase-change materials where precise thermal transitions and polymorphic stability are strictly required [1].

Substituting 1,2-dilaurin with its structural isomer, 1,3-dilaurin, or with longer-chain analogs like 1,2-dipalmitin, fundamentally alters both biological and physical performance. Biologically, only the 1,2-diacylglycerol configuration acts as an endogenous second messenger to activate PKC; 1,3-isomers are biologically inactive in this pathway. Physically, 1,2-DAGs preferentially exhibit orthorhombic packing, which stabilizes the kinetically favorable α and β′ polymorphs in lipid mixtures significantly better than the triclinic arrangement of 1,3-DAGs [1]. Furthermore, substituting with longer-chain DAGs (e.g., 1,2-dipalmitin) raises the melting point by over 15 °C, which can force higher processing temperatures that degrade heat-sensitive payloads in pharmaceutical formulations .

Quantitative β′ Polymorph Stabilization vs. 1,3-Dilaurin

In lipid crystallization studies, the positional isomerism of dilaurin dictates its efficacy as a structural stabilizer. When added to trilaurin base systems, 1,2-dilaurin demonstrates a measurably greater ability to halt the β′ → β polymorphic transition compared to 1,3-dilaurin. This is attributed to the 1,2-isomer's preference for orthorhombic packing, which co-crystallizes more effectively with triacylglycerols than the triclinic arrangement of the 1,3-isomer[1].

Evidence DimensionPolymorphic transition stabilization (β′ → β)
Target Compound Data1,2-Dilaurin (Maintains orthorhombic packing, extends β′ lifetime)
Comparator Or Baseline1,3-Dilaurin (Triclinic arrangement, weaker stabilization)
Quantified Difference1,2-isomer provides a significantly extended lifetime of the β′ polymorph compared to the 1,3-isomer.
ConditionsAddition to trilaurin matrix under controlled supercooling.

Prevents post-crystallization hardening and drug expulsion in solid lipid nanoparticles and edible fat formulations.

Obligate 1,2-Stereochemistry for Protein Kinase C (PKC) Activation

1,2-Dilaurin functions as a cell-permeable diacylglycerol analog that directly activates Protein Kinase C (PKC) by mimicking endogenous second messengers. Biological assays require the specific 1,2-sn-glycerol configuration, as the 1,3-dilaurin isomer lacks the necessary spatial orientation to bind the C1 domain of PKC, rendering it biologically inert in these signal transduction pathways .

Evidence DimensionPKC Activation Capacity
Target Compound Data1,2-Dilaurin (Active second messenger analog)
Comparator Or Baseline1,3-Dilaurin (Biologically inactive)
Quantified DifferenceBinary functional switch (Active vs. Inactive) based solely on acyl position.
ConditionsIn vitro kinase activation assays and cellular signal transduction models.

Ensures assay validity for researchers procuring lipids specifically for kinase activation and lipidomic internal standards.

Temperature-Dependent Acyl Migration to 1,3-Dilaurin

1,2-Dilaurin is kinetically stable at low temperatures but thermodynamically driven to isomerize. When heated above its melting point (e.g., to 80–140 °C) or exposed to trace acidic/basic catalysts, 1,2-dilaurin rapidly undergoes acyl migration to form the more stable 1,3-dilaurin. Studies show that while 1,3-diglycerides can be held at elevated temperatures for days without melting point changes, 1,2-diglycerides exhibit an asymptotic fall in melting point as they convert to the 1,3-form [1].

Evidence DimensionIsomeric stability under thermal stress
Target Compound Data1,2-Dilaurin (Rapid acyl migration to 1,3-isomer at >80 °C)
Comparator Or Baseline1,3-Dilaurin (Stable at elevated temperatures)
Quantified Difference1,2-isomer degrades to 1,3-isomer asymptotically under heat, whereas 1,3-isomer remains stable for days.
ConditionsThermal stress >80 °C or presence of <0.005% basic/acidic catalysts.

Dictates strict procurement requirements for cold-chain shipping (-20 °C) and low-temperature formulation protocols to prevent loss of the active 1,2-isomer.

Low-Temperature Melting Profile vs. Longer-Chain DAGs

1,2-Dilaurin exhibits a literature melting point of approximately 47 °C. This is significantly lower than longer-chain saturated diacylglycerols, such as 1,2-dipalmitin (~63 °C) or 1,2-distearin (~70 °C). This 16–23 °C reduction in melting point allows for melt-dispersion and emulsification at much milder temperatures .

Evidence DimensionMelting Point
Target Compound Data1,2-Dilaurin (~47 °C)
Comparator Or Baseline1,2-Dipalmitin (~63 °C) and 1,2-Distearin (~70 °C)
Quantified Difference16–23 °C lower melting point.
ConditionsStandard atmospheric pressure.

Allows formulators to process lipid matrices at temperatures below 50 °C, which is critical for incorporating heat-labile active pharmaceutical ingredients (APIs).

Solid Lipid Nanoparticle (SLN) and Nanostructured Lipid Carrier (NLC) Formulation

Utilizing 1,2-dilaurin as a specific crystallization modifier to lock lipid matrices in the β′ polymorph, preventing post-crystallization hardening and drug expulsion during long-term storage [1].

In Vitro Protein Kinase C (PKC) Activation Assays

Procured as a cell-permeable second messenger analog where the exact 1,2-diacyl stereochemistry is mandatory for target binding and pathway activation.

Low-Temperature Melt-Dispersion Manufacturing

Selected over dipalmitin or distearin when formulating heat-sensitive APIs, leveraging its ~47 °C melting point to ensure processing temperatures remain below degradation thresholds .

Lipidomics Internal Standards

Used as a precise internal standard for the quantification of endogenous diglycerides in tissue samples, requiring high isomeric purity maintained through strict -20 °C storage .

XLogP3

9.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

456.38147475 Da

Monoisotopic Mass

456.38147475 Da

Heavy Atom Count

32

UNII

9S1016G3A2

Use Classification

Cosmetics -> Emollient; Emulsifying

General Manufacturing Information

Dodecanoic acid, diester with 1,2,3-propanetriol: ACTIVE

Dates

Last modified: 11-23-2023
1.Oo, K.C., and Stumpf, P.K. Some enzymic activities in the germinating oil palm (Elaeis guineensis) seedling. Plant Physiology 73(4), 1028-1032 (1983).

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